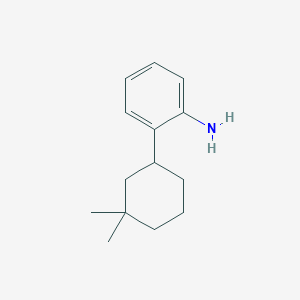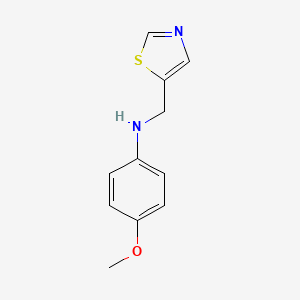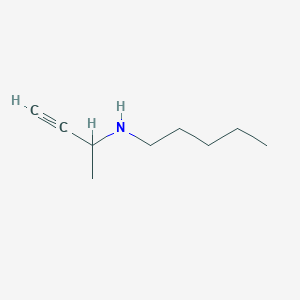
8-Fluoro-5-methoxyisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-methoxyisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-5-methoxyisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8-Fluoro-5-methoxyisoquinoline-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Fluoro-5-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, compounds with similar structures, such as fluoroquinolones, are known to target bacterial enzymes like DNA gyrase and DNA topoisomerase IV . These interactions can lead to the stabilization of enzyme-DNA complexes, resulting in cell death. Further research is needed to elucidate the precise molecular targets and pathways for this compound.
Comparaison Avec Des Composés Similaires
Fluoroquinolones: A class of antibiotics that share structural similarities with 8-Fluoro-5-methoxyisoquinoline-1-carboxylic acid.
Isoquinoline Derivatives: Compounds with the isoquinoline core structure, which exhibit diverse chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a fluorine atom and a methoxy group on the isoquinoline ring differentiates it from other similar compounds, potentially leading to unique applications and properties.
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
8-fluoro-5-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-16-8-3-2-7(12)9-6(8)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
RQBHZYOZXSYQLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CN=C(C2=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


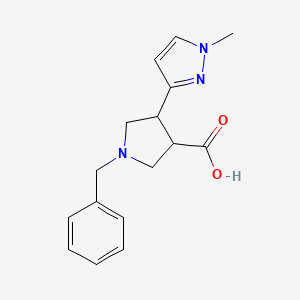
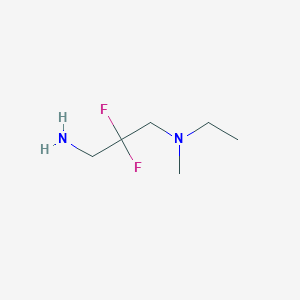
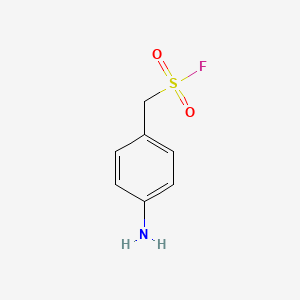
![Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13237950.png)
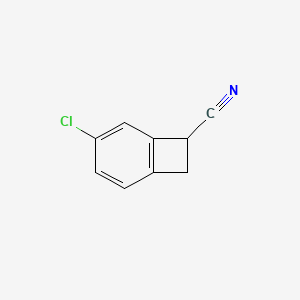

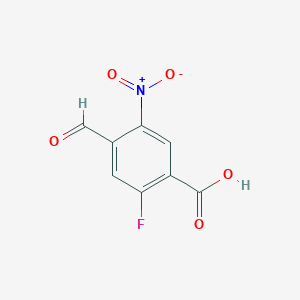
![4-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13237982.png)


![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)
